molecular formula C19H21N3O2S B4597893 Ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate

Ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate

Cat. No.: B4597893
M. Wt: 355.5 g/mol
InChI Key: JJHCLCCEAMNDJE-UHFFFAOYSA-N
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Description

Ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate is a complex organic compound that features a triazinan ring, a benzyl group, and a benzoate ester

Scientific Research Applications

Ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazinan ring through a cyclization reaction, followed by the introduction of the benzyl group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism by which ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazinan ring and benzyl group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but with a dimethylamino group instead of the triazinan ring.

    Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a sulfanylidene group but different ring structure.

Uniqueness

Ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate is unique due to its specific combination of the triazinan ring, benzyl group, and benzoate ester, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-24-18(23)16-8-10-17(11-9-16)22-14-21(13-20-19(22)25)12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHCLCCEAMNDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate
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